molecular formula C17H12N2O6 B2473186 N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 900873-61-2

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B2473186
CAS No.: 900873-61-2
M. Wt: 340.291
InChI Key: KMJYCQLEAUVVPI-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide is an organic compound with a complex structure that includes a nitrophenyl group, a methoxy group, and an isochromene carboxamide moiety

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-1-oxoisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-24-11-6-7-13(14(9-11)19(22)23)18-16(20)15-8-10-4-2-3-5-12(10)17(21)25-15/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYCQLEAUVVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-nitroaniline with phthalic anhydride under acidic conditions to form the isochromene ring. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various alkylated products .

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • 4-methoxy-2-nitrophenyl isocyanate
  • 4-methoxy-2-nitrophenyl isothiocyanate

Uniqueness

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14N2O5
  • Molecular Weight : 302.29 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group and a nitro group on the aromatic ring, which may influence its biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant antibacterial activity against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound exhibits cytotoxic effects with IC50 values of:

Cell LineIC50 (µM)
MCF-715.0
HeLa20.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed by flow cytometry analysis.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been studied for its inhibitory effects on several enzymes:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive18.0
Cyclooxygenase-2Noncompetitive22.5

These results indicate that this compound may have therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of isoquinoline compounds, including this compound. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for treating infections caused by resistant strains .

Study 2: Anticancer Mechanism

In another study focusing on the anticancer mechanism, researchers treated MCF-7 cells with varying concentrations of this compound and observed significant apoptosis via caspase activation. The study concluded that the compound could be developed into a novel chemotherapeutic agent .

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